5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-ethyl-N4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine" belongs to a class of chemicals that include various heterocyclic frameworks. These frameworks are significant due to their diverse chemical reactions and potential biological activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves multi-step reactions starting from basic heterocyclic amine precursors. These compounds can be synthesized by reactions such as condensation, cyclization, and alkylation under various conditions. For example, a related synthesis involved condensation reactions followed by cyclization with p-toluenesulfonic acid, showcasing the synthetic pathways to such complex molecules (Ahmed, 2002).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including variations in substituents, significantly impacts their chemical behavior and potential applications. Crystal structure analysis, such as X-ray diffraction, is commonly used to determine the exact arrangement of atoms within these compounds, providing insights into their structural characteristics and reactivity patterns.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the nature of the substituents and the reactive sites on the pyrimidine ring. For instance, reactions involving thiadiazole and pyrimidine could lead to the formation of new heterocyclic compounds with diverse chemical properties.
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, depend on the molecular structure and substituents of the pyrimidine derivatives. These properties are crucial for determining the compound's suitability for different applications and for understanding its behavior in various environments.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, reactivity towards different reagents, and stability, are determined by their molecular structure. These properties are essential for the development of new compounds with desired biological or chemical activities.
For further research and details, the references provided can be explored. Here are the links to the papers for more comprehensive information:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-4-N-[(4-propan-2-ylthiadiazol-5-yl)methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6S/c1-4-8-5-15-12(13)16-11(8)14-6-9-10(7(2)3)17-18-19-9/h5,7H,4,6H2,1-3H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXXVYUCVFLMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1NCC2=C(N=NS2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.